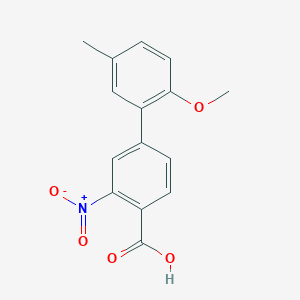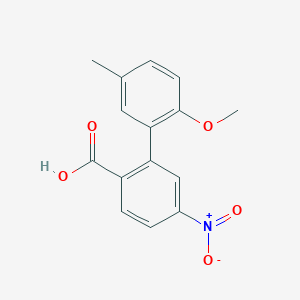
4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid (MMPNB) is a nitrobenzoic acid that has been used in a variety of scientific research applications. It has been studied in the fields of organic synthesis, biochemistry, and physiology. MMPNB has been used as a reagent for organic synthesis, as a substrate for biochemical assays, and as a tool for studying biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, as a substrate for biochemical assays, and as a tool for studying biochemical and physiological processes. 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% has been used to study the activity of various enzymes, such as cytochrome P450, glutathione S-transferase, and monoamine oxidase. It has also been used to study the effects of various drugs on biochemical pathways, such as the opioid and dopaminergic pathways. 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% has also been used to study the effects of various environmental pollutants on biochemical and physiological processes.
Wirkmechanismus
4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% acts as a substrate for various enzymes, including cytochrome P450, glutathione S-transferase, and monoamine oxidase. It is also a substrate for various biochemical pathways, including the opioid and dopaminergic pathways. 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% is metabolized by these enzymes and pathways to form various metabolites, which are then further metabolized to form the final product, 4-nitrobenzoic acid (NBA).
Biochemical and Physiological Effects
4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In studies of cytochrome P450, 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% has been shown to increase the activity of the enzyme. It has also been shown to increase the activity of glutathione S-transferase and monoamine oxidase. In studies of the opioid and dopaminergic pathways, 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% has been shown to increase the activity of these pathways. In addition, 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% has been shown to have an effect on the metabolism of various drugs and environmental pollutants.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% has several advantages for use in laboratory experiments. It is easy to synthesize, and the reaction is typically complete within 1-2 hours. It is also relatively inexpensive. In addition, 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% is a good substrate for a variety of enzymes and biochemical pathways. However, there are some limitations to the use of 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments. It is not soluble in aqueous solutions, and therefore must be dissolved in organic solvents. In addition, 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% is unstable in the presence of light and air, and must be stored in dark, airtight containers.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% in scientific research. One possible direction is to use 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% as a tool for studying the effects of various drugs and environmental pollutants on biochemical and physiological processes. In addition, 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% could be used to study the effects of various dietary components on biochemical pathways. Finally, 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% could be used to study the role of various enzymes in biochemical pathways, such as the opioid and dopaminergic pathways.
Synthesemethoden
4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95% can be synthesized from 2-methoxy-5-methylphenol (MMP) and 2-nitrobenzoic acid (NBA) using a two-step reaction. In the first step, MMP is reacted with nitric acid to form the nitro-derivative of MMP (MMP-NO2). In the second step, MMP-NO2 is reacted with NBA to form 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid, 95%. The reaction is carried out in an inert atmosphere, such as nitrogen gas, and is typically conducted at room temperature. The reaction is typically complete within 1-2 hours.
Eigenschaften
IUPAC Name |
4-(2-methoxy-5-methylphenyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-9-3-6-14(21-2)12(7-9)10-4-5-11(15(17)18)13(8-10)16(19)20/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATYSRXDQXDHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689958 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-53-8 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














